molecular formula C20H20F3N3O2 B2462879 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034613-53-9

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2462879
CAS No.: 2034613-53-9
M. Wt: 391.394
InChI Key: KOTRALLYRNQLKB-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a trifluoromethylphenyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Introduction of the Dimethylaminoethyl Group: This can be achieved via alkylation reactions using dimethylamine and appropriate alkyl halides.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-phenylurea: Lacks the trifluoromethyl group.

    1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c1-26(2)16(18-11-13-7-3-6-10-17(13)28-18)12-24-19(27)25-15-9-5-4-8-14(15)20(21,22)23/h3-11,16H,12H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTRALLYRNQLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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